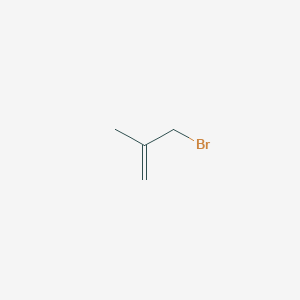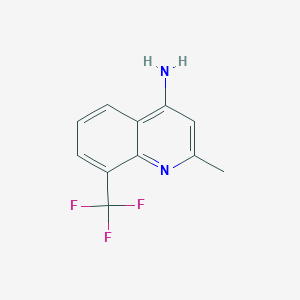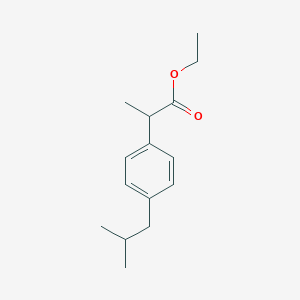
2-(4-异丁基苯基)丙酸乙酯
描述
Ethyl 2-(4-isobutylphenyl)propionate, also known as Ibuprofen Ethyl Ester , is a chemical compound with the empirical formula C15H22O2 . It has a molecular weight of 234.33 .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-isobutylphenyl)propionate consists of 15 carbon atoms, 22 hydrogen atoms, and 2 oxygen atoms . The InChI key for this compound is HXTFUVWJFLDLJP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 2-(4-isobutylphenyl)propionate is a solid at room temperature . More detailed physical and chemical properties were not found in the web search results.科学研究应用
C15H22O2 C_{15}H_{22}O_{2} C15H22O2
and a molecular weight of 234.33 . Below is a comprehensive analysis of its scientific research applications across various fields:Pharmaceutical Research
Ethyl 2-(4-isobutylphenyl)propionate is a derivative of ibuprofen and serves as a precursor in the synthesis of anti-inflammatory agents. In pharmaceutical research, it’s used to develop new formulations of ibuprofen with potentially improved bioavailability and reduced gastrointestinal side effects. It’s also utilized as a certified reference material for pharmaceutical secondary standards .
Analytical Chemistry
In analytical chemistry, this compound is employed as a standard for calibrating instruments and validating methods used in the quantitative and qualitative analysis of pharmaceutical products. It ensures accuracy and consistency in drug testing and compliance with regulatory standards .
Cancer Research
There’s evidence suggesting that Ethyl 2-(4-isobutylphenyl)propionate has anticancer activity. Studies are ongoing to understand its mechanism of action and potential as a therapeutic agent in cancer treatment .
属性
IUPAC Name |
ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-5-17-15(16)12(4)14-8-6-13(7-9-14)10-11(2)3/h6-9,11-12H,5,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTFUVWJFLDLJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00961546 | |
| Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-isobutylphenyl)propionate | |
CAS RN |
41283-72-1 | |
| Record name | Ethyl α-methyl-4-(2-methylpropyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41283-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibuprofen ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041283721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[4-(2-methylpropyl)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00961546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-isobutylphenyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBUPROFEN ETHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFV3GE4AS8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for Ethyl 2-(4-isobutylphenyl)propionate, and how do they compare in terms of efficiency and economy?
A1: The provided research papers highlight two main synthetic approaches for Ethyl 2-(4-isobutylphenyl)propionate:
- Esterification of Ibuprofen: Ethyl 2-(4-isobutylphenyl)propionate [, ] can be synthesized by reacting Ibuprofen (2-(4-isobutylphenyl)propanoic acid) with ethanol in the presence of a suitable catalyst. This method is straightforward but might present limitations in terms of yield and purity.
- Friedel-Crafts Alkylation: A modified and potentially more economical approach involves the Friedel-Crafts alkylation of ethyl 2-(methylsulfonyloxy)propanoate with isobutylbenzene using aluminum chloride (AlCl3) as a catalyst []. This method offers a single-step synthesis of Ethyl 2-(4-isobutylphenyl)propionate, potentially leading to improved yields and reduced production costs.
Q2: How is Ethyl 2-(4-isobutylphenyl)propionate characterized using spectroscopic techniques?
A2: The synthesized Ethyl 2-(4-isobutylphenyl)propionate can be characterized using various spectroscopic methods:
- NMR Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide detailed structural information about the compound, confirming the presence and arrangement of specific protons and carbon atoms within the molecule [].
- CHN Analysis: Elemental analysis (CHN) can determine the percentage composition of carbon, hydrogen, and nitrogen in the synthesized compound, confirming its purity and consistency with the expected molecular formula [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-ethyl-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indole](/img/structure/B116849.png)
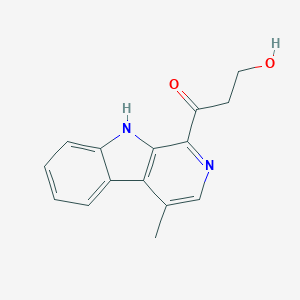


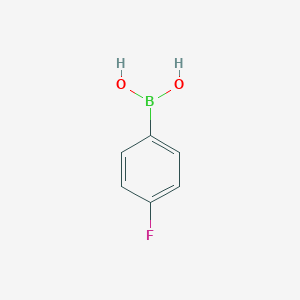
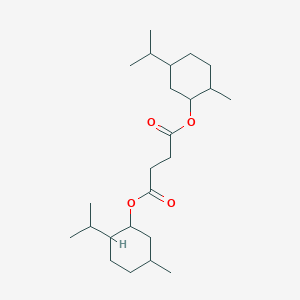
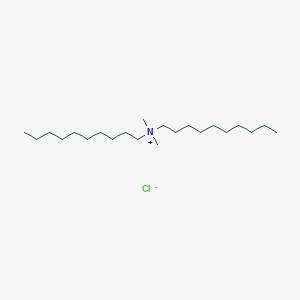
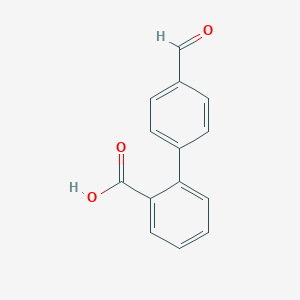
![2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]benzaldehyde](/img/structure/B116872.png)
